Product packaging for benzyl 1-carbamoylindole-3-carboxylate(Cat. No.:)

benzyl 1-carbamoylindole-3-carboxylate

Cat. No.: B8588576
M. Wt: 294.30 g/mol
InChI Key: IPMYTKJFQHFHGX-UHFFFAOYSA-N
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Description

Contextual Significance of Indole (B1671886) Derivatives in Advanced Organic Synthesis Research

The indole ring system is one of the most ubiquitous nitrogen-containing heterocyclic scaffolds in nature and medicinal chemistry. nih.gov Its derivatives are integral components of a vast array of natural products, including alkaloids, and are central to the structure of many pharmaceutical agents. ekb.egscirp.org This prevalence has established the indole nucleus as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Consequently, the development of novel and efficient methods for the synthesis and functionalization of indoles is a major focus of modern organic chemistry research. nih.govrsisinternational.org

Indole derivatives serve as crucial building blocks for creating complex molecules. rsisinternational.org Synthetic chemists employ a variety of strategies, such as the Fischer, Leimgruber-Batcho, and multicomponent reactions (MCRs), to construct the indole core. ekb.egscirp.orgrsisinternational.org Once formed, the indole ring can be functionalized at various positions, most commonly at the C2, C3, and N1 positions, through techniques like C-H activation, cross-coupling reactions, and electrophilic substitution. rsisinternational.org This versatility allows for the generation of diverse molecular libraries for drug discovery and materials science applications, including organic electronics. nih.govrsisinternational.org The development of stereoselective methods for synthesizing indole derivatives is particularly important, as the biological activity of complex molecules is often dependent on their specific three-dimensional arrangement. rsisinternational.org

Table 1: Examples of Biologically Significant Indole Derivatives
Compound NameSignificance/Application
TryptophanAn essential amino acid, precursor to neurotransmitters.
SerotoninA key neurotransmitter involved in mood regulation.
MelatoninA hormone that regulates sleep-wake cycles and possesses antioxidant properties. ekb.eg
IndomethacinA non-steroidal anti-inflammatory drug (NSAID). ekb.eg

Role of Carbamate (B1207046) Moieties in Complex Chemical Transformations and Protecting Group Strategies

The carbamate moiety (–NH–C(=O)–O–) is a versatile functional group with significant applications in organic synthesis, medicinal chemistry, and materials science. arkat-usa.org Structurally, it can be viewed as a hybrid of an amide and an ester, and this combination confers a unique profile of chemical stability and reactivity. libretexts.org The resonance stabilization between the nitrogen lone pair and the carbonyl group makes carbamates generally more stable to hydrolysis than esters, yet they can be cleaved under specific conditions, making them excellent protecting groups for amines. orgsyn.orgchemicalbook.com

In the context of protecting group strategies, carbamates are widely used to temporarily block the reactivity of primary and secondary amines during multi-step syntheses. chemicalbook.com The choice of the R group on the oxygen atom of the carbamate allows for fine-tuning of the group's stability and cleavage conditions. This modulation is critical for achieving orthogonality, where one protecting group can be removed selectively in the presence of others.

Beyond protection, the carbamate functionality plays a role in directing chemical reactions and modulating molecular properties. The delocalization of the nitrogen's non-bonded electrons into the carbonyl group imposes a degree of conformational restriction, which can influence the stereochemical outcome of nearby reactions. orgsyn.orgchemicalbook.com Furthermore, the carbamate group can participate in hydrogen bonding, which is crucial for molecular recognition and the formation of ordered structures in materials like polyurethanes. arkat-usa.orgorgsyn.org

Table 2: Common Carbamate Protecting Groups in Organic Synthesis
Protecting GroupAbbreviationTypical Cleavage Conditions
tert-ButoxycarbonylBocStrong acids (e.g., trifluoroacetic acid, TFA)
CarboxybenzylCbz or ZCatalytic hydrogenolysis (e.g., H₂, Pd/C)
9-FluorenylmethoxycarbonylFmocBase (e.g., piperidine)

Overview of Benzyl (B1604629) Ester Functionality in Enabling Synthetic Methodologies

The benzyl ester is a widely employed functional group in organic synthesis, primarily serving as a protecting group for carboxylic acids. google.com Like carbamates for amines, benzyl esters prevent the acidic proton and nucleophilic carbonyl oxygen of a carboxylic acid from participating in undesired side reactions during a synthetic sequence. The utility of the benzyl group stems from the unique methods available for its cleavage, which are often mild and orthogonal to the deprotection of other common protecting groups. wikipedia.org

The most common method for deprotecting a benzyl ester is catalytic hydrogenolysis. wikipedia.org In this reaction, the benzyl C–O bond is cleaved by hydrogen gas in the presence of a palladium catalyst (Pd/C), releasing the free carboxylic acid and generating toluene (B28343) as a byproduct. This process is highly efficient and occurs under neutral conditions, which is advantageous for sensitive substrates. Alternative methods for benzyl ester formation include the reaction of a carboxylate salt with benzyl bromide or the acid-catalyzed condensation of a carboxylic acid with benzyl alcohol. google.com

The benzyl group's stability to a wide range of acidic and basic conditions, combined with its susceptibility to cleavage by hydrogenolysis, makes it a valuable tool in the total synthesis of complex molecules, particularly in peptide synthesis where protection of the C-terminus is required. organic-chemistry.org

Table 3: Methods for Benzyl Ester Synthesis and Cleavage
TransformationTypical Reagents and Conditions
Synthesis (from Carboxylic Acid)Benzyl bromide (BnBr), Base (e.g., Cs₂CO₃, NaHCO₃); or Benzyl alcohol (BnOH), Acid catalyst (e.g., TsOH). google.com
Cleavage (Deprotection)H₂, Palladium on carbon (Pd/C) (Hydrogenolysis). wikipedia.org

Structural Features of Benzyl 1-Carbamoylindole-3-Carboxylate as a Model System for Indole-Based Scaffolds

This compound is a molecule that uniquely integrates the three functional moieties discussed previously into a single, well-defined structure. Its utility as a model system arises from the ability to study the chemical behavior of each component and the influence they exert on one another within the indole framework. The structure consists of:

An indole nucleus , providing the core heterocyclic scaffold.

A carbamoyl (B1232498) group at the N1 position (indole nitrogen), which acts as an N-protecting group and an electronic modulator of the indole ring.

A benzyl carboxylate (ester) group at the C3 position, a common site for functionalization in indole chemistry.

The N-carbamoyl group significantly alters the electronic properties of the indole ring. As an electron-withdrawing group, it decreases the nucleophilicity of the indole, influencing its reactivity in electrophilic substitution reactions. At the same time, it serves as a protecting group for the indole nitrogen, preventing N-alkylation or other unwanted reactions at this site. nih.gov The reactivity of such N-substituted indoles is a subject of intense study, as the nature of the N1-substituent can direct further functionalization at other positions of the ring.

The C3-benzyl ester provides a handle for a variety of chemical transformations. The ester can be hydrolyzed to the corresponding carboxylic acid, which is a common precursor for the synthesis of indole-3-carboxamides and other derivatives. rsisinternational.org The benzyl group itself can be selectively removed via hydrogenolysis, yielding the free acid without disturbing other sensitive functionalities that might be present in a more complex derivative. wikipedia.org

As a model system, this compound allows researchers to:

Investigate the selective cleavage of the N1-carbamoyl group versus the C3-benzyl ester, providing insights into orthogonal protecting group strategies.

Study the influence of the N1-substituent on the reactivity of the C3-ester, such as its rate of hydrolysis or amenability to amidation.

Explore further functionalization of the indole ring (e.g., at the C2, C4, or C7 positions) and assess how the existing N1 and C3 groups direct these reactions.

By providing a simplified yet functionally rich platform, this compound enables the development and optimization of synthetic methods that can then be applied to the construction of more elaborate and biologically significant indole alkaloids and related pharmaceutical agents.

Table of Compounds

Compound Name
This compound
Tryptophan
Serotonin
Melatonin
Indomethacin
Trifluoroacetic acid
Piperidine (B6355638)
Toluene
Benzyl bromide
Benzyl alcohol
Indole-3-carboxamides

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14N2O3 B8588576 benzyl 1-carbamoylindole-3-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

benzyl 1-carbamoylindole-3-carboxylate

InChI

InChI=1S/C17H14N2O3/c18-17(21)19-10-14(13-8-4-5-9-15(13)19)16(20)22-11-12-6-2-1-3-7-12/h1-10H,11H2,(H2,18,21)

InChI Key

IPMYTKJFQHFHGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CN(C3=CC=CC=C32)C(=O)N

Origin of Product

United States

Chemical Reactivity and Transformational Chemistry of Benzyl 1 Carbamoylindole 3 Carboxylate

Reactivity Profile of the Indole (B1671886) Nitrogen (N-1)

The nitrogen atom of the indole ring is a key site for chemical modification. In benzyl (B1604629) 1-carbamoylindole-3-carboxylate, this position is occupied by a carbamoyl (B1232498) group (-CONH₂), which acts as a protecting group. Its stability, removal, and the subsequent reactivity of the deprotected nitrogen are critical aspects of the compound's chemistry.

Stability and Lability of the N-1 Carbamoyl Group Under Various Conditions

The N-1 carbamoyl group, an N-acyl moiety, exhibits variable stability that is highly dependent on the pH of the medium. Its lability is primarily governed by hydrolysis, which can be catalyzed by both acid and base.

Under strongly acidic conditions (pH < 4), the hydrolysis proceeds via a mechanism involving the protonation of the carbamoyl nitrogen, followed by a bimolecular attack of water. researchgate.netscielo.br This N-protonation is favored due to the basicity of the indole ring system. researchgate.net In the neutral to mildly acidic range (pH 4-7), the hydrolysis rate is largely pH-independent, with water acting as the primary nucleophile in a bimolecular acyl--bond cleavage (BAc2) mechanism. scielo.br As the medium becomes more alkaline (pH > 7), the hydrolysis is significantly accelerated due to the action of the more potent hydroxide (B78521) ion as the nucleophile, which directly attacks the carbamoyl carbon. scielo.br

The stability of the carbamoyl group can be summarized as follows:

Most Stable: Neutral to mildly acidic conditions (pH 4-7).

Moderately Labile: Strongly acidic conditions (pH < 4).

Least Stable (Most Labile): Basic/alkaline conditions (pH > 7).

ConditionRelative StabilityPredominant Hydrolysis MechanismKey Species Involved
Strongly Acidic (pH 1-4)Moderately LabileAcid-catalyzed bimolecular attackN-protonated substrate, H₂O
Neutral/Mildly Acidic (pH 4-7)HighpH-independent bimolecular attackNeutral substrate, H₂O
Basic/Alkaline (pH > 7)Low (Labile)Base-catalyzed bimolecular attack (BAc2)Neutral substrate, OH⁻

Deprotection Strategies for the N-1 Carbamoyl Moiety

The removal of the N-1 carbamoyl group is essential for subsequent functionalization at the indole nitrogen. Based on its lability profile, several deprotection strategies can be employed.

Basic Hydrolysis: This is often the most efficient method for cleaving the N-1 carbamoyl bond. Treatment with aqueous alkali, such as sodium hydroxide or potassium hydroxide, in a suitable solvent system effectively removes the group, yielding the N-H indole. The reaction proceeds via nucleophilic attack of the hydroxide ion on the carbamoyl carbonyl.

Acidic Hydrolysis: While generally less rapid than basic hydrolysis, treatment with strong aqueous acids like hydrochloric acid can also effect deprotection. This method is useful when the molecule contains other base-sensitive functional groups. The mechanism involves protonation of the substrate followed by nucleophilic attack by water. scielo.br

Further Derivatization at N-1 Following Carbamoyl Group Removal

Once the carbamoyl group is removed to expose the N-H indole, the nitrogen atom becomes available for a variety of derivatization reactions. The indole nitrogen is nucleophilic and can react with a range of electrophiles, typically after deprotonation with a suitable base to form the more reactive indolide anion.

Common derivatization reactions at the N-1 position include:

N-Alkylation: Introduction of alkyl groups can be achieved using alkyl halides or other alkylating agents in the presence of a base.

N-Acylation: Reaction with acid chlorides or anhydrides introduces acyl groups, forming N-acylindoles. Direct N-acylation with carboxylic acids has also been reported. mdpi.com

N-Sulfonylation: The use of sulfonyl chlorides, such as tosyl chloride, yields N-sulfonylindoles, which are often used as stable protecting groups that also influence reactivity at other positions. mdpi.com

Reactivity at the Indole C-3 Position

The C-3 position of the indole ring is inherently electron-rich and is the most common site for electrophilic attack. bhu.ac.insemanticscholar.org In benzyl 1-carbamoylindole-3-carboxylate, this position is already substituted, which directs further reactions to other sites on the indole ring or involves transformation of the existing ester group.

Electrophilic Aromatic Substitution Reactions on the Indole Ring System

With the C-3 position blocked by the benzyl carboxylate group, electrophilic aromatic substitution (EAS) is directed to other positions. The N-1 carbamoyl group is an electron-withdrawing group, which deactivates the indole ring towards EAS compared to an N-H or N-alkyl indole. However, substitution is still possible under appropriate conditions, with the primary sites of attack being the C-2 position or positions on the benzene (B151609) ring (C-4 to C-7).

Substitution at C-2: If the C-3 position is occupied, electrophilic substitution often occurs at the C-2 position. bhu.ac.in Palladium-catalyzed C-H functionalization of indole-3-carboxylates has been shown to result in C-2 arylation, although this specific reaction proceeds with concomitant decarboxylation. nih.gov

Substitution on the Benzene Ring (C-4 to C-7): The regioselectivity of substitution on the benzene portion of the indole is influenced by the directing effects of both the N-1 and C-3 substituents. The N-1 acyl group can direct electrophiles to the C-4 and C-6 positions. For instance, palladium-catalyzed C-H functionalization of N-unprotected 3-formylindoles yields C-4 arylated products. nih.gov

Halogenation: The halogenation of indoles bearing electron-withdrawing groups at C-3 can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). The reaction typically occurs at the most electron-rich available position, which is often C-2. mdpi.comfrontiersin.org

Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group onto electron-rich aromatic rings. jk-sci.comchemistrysteps.comwikipedia.org For indoles with a substituted C-3 position, formylation can occur at the C-2 position. bhu.ac.in

ReactionTypical ReagentsPotential Position of SubstitutionNotes
HalogenationNCS, NBSC-2, Benzene ring (C-4 to C-7)Regioselectivity depends on specific substrate and conditions. frontiersin.org
Vilsmeier-Haack FormylationPOCl₃, DMFC-2Occurs at C-2 when C-3 is blocked. bhu.ac.in
Arylation (Pd-catalyzed)Ar-I, Pd(OAc)₂C-4 (with C-3 carbonyl directing group)The C-3 ester can act as a directing group. nih.gov

Transformations Involving the C-3 Ester Functionality (e.g., Hydrolysis, Amidation)

The benzyl ester at the C-3 position is a versatile functional group that can be readily converted into other functionalities, most notably carboxylic acids and amides.

Hydrolysis (Saponification): The benzyl ester can be hydrolyzed to the corresponding indole-3-carboxylic acid under basic conditions, typically using an alkali metal hydroxide like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in an aqueous-organic solvent mixture. nih.gov Acid-catalyzed hydrolysis is also possible but may risk cleavage of the N-1 carbamoyl group.

Amidation: The conversion of the ester to an amide can be achieved through several routes.

Two-Step (via Carboxylic Acid): The most common method involves hydrolysis of the ester to the carboxylic acid, followed by activation (e.g., conversion to an acid chloride or using peptide coupling agents) and reaction with a primary or secondary amine. mdpi.com

Direct Amidation: Direct conversion from the ester is possible but often requires harsh conditions or specific catalysts. mdpi.com A facile one-pot transformation of benzyl esters into amides has been developed using α,α-dichlorodiphenylmethane and catalytic ferric(III) chloride (FeCl₃) under mild conditions, which proceeds via an in situ generated acid chloride intermediate. rsc.org

Transesterification: The benzyl group can be exchanged for another alkyl group by reacting the ester with a different alcohol in the presence of an acid or base catalyst. This process is often reversible and may require driving the equilibrium, for example by using a large excess of the new alcohol. organic-chemistry.orgnih.gov

TransformationCommon ReagentsProduct
HydrolysisLiOH or NaOH in H₂O/solventIndole-3-carboxylic acid
Amidation (Direct)Amine, FeCl₃, α,α-dichlorodiphenylmethaneIndole-3-carboxamide
Amidation (Two-Step)1. LiOH; 2. Amine, coupling agent (e.g., EDCI)Indole-3-carboxamide
TransesterificationAlcohol (R'-OH), acid or base catalystNew Indole-3-carboxylate (B1236618) (R' ester)

Transformations of the Benzyl Ester Moiety

The benzyl ester group is a versatile functional handle, primarily serving as a protecting group for the carboxylic acid at the C3 position. Its removal or transformation is a key step in the synthesis of various indole-3-carboxylic acid derivatives.

The benzyl ester can be cleaved to yield the parent carboxylic acid. While standard saponification conditions (using a strong base like sodium hydroxide) can achieve this, chemoselective methods are often preferred to avoid potential side reactions with the carbamoyl group or the indole ring itself. scite.ai

Recent methodologies offer mild and selective debenzylation. One such method employs nickel boride, generated in situ from nickel(II) chloride and sodium borohydride (B1222165) in methanol (B129727) at ambient temperature. This approach is highly chemoselective, effectively cleaving benzyl esters while leaving other functional groups such as methyl, ethyl, or tert-butyl esters, as well as benzyl ethers and N-benzylamides, intact. organic-chemistry.orgorganic-chemistry.org This selectivity is crucial for complex molecules where multiple protecting groups are present. Another selective reagent is bis(tributyltin) oxide, which has been shown to efficiently cleave benzyl esters of N-protected amino acids without affecting Boc or Cbz protecting groups or inducing racemization. rsc.org

Table 1: Selective Methods for Benzyl Ester Cleavage
Reagent/SystemSolventTemperatureReaction TimeYield (%)Reference
Nickel Boride (from NiCl₂·6H₂O/NaBH₄)MethanolAmbient5–60 minUp to 95 organic-chemistry.org
Bis(tributyltin) oxideAprotic Solvents (e.g., Dichloromethane)RefluxVariableGood rsc.org

Catalytic hydrogenolysis is the most common and mildest method for the deprotection of benzyl esters. ambeed.com The reaction involves the cleavage of the benzyl C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). acsgcipr.orgyoutube.com This process yields the free carboxylic acid and toluene (B28343) as a byproduct, which is easily removed. youtube.com

The reaction is generally high-yielding and clean, proceeding under mild conditions of temperature and pressure. acsgcipr.orgyoutube.com Catalytic transfer hydrogenolysis offers an alternative that avoids the need for gaseous hydrogen, using hydrogen donors like ammonium (B1175870) formate, cyclohexene, or bis(hydroxymethyl)diboron (B₂(OH)₄) in the presence of the palladium catalyst. researchgate.net The choice of catalyst and conditions can be tuned to ensure compatibility with other reducible functional groups that might be present in the molecule. acsgcipr.org

Table 2: Typical Conditions for Hydrogenolysis of Benzyl Esters
CatalystHydrogen SourceSolventConditionsReference
10% Pd/CH₂ (gas)Ethanol (B145695), Ethyl Acetate, Methanol1 atm, Room Temp. acsgcipr.orgyoutube.com
Pt/CH₂ (gas)Ethanol1 atm, 50 °C rsc.org
Raney-NiH₂ (gas)Ethanol1 atm, 50 °C rsc.org
ARP-Pd (resin-supported Pd)B₂(OH)₄WaterMild researchgate.net

The benzyl ester functionality can be directly converted into other esters (transesterification) or amides (aminolysis). A one-pot method allows for the transformation of benzyl esters into a variety of other esters, amides, or even anhydrides under mild conditions. This process involves an initial conversion of the benzyl ester to an acid chloride intermediate using α,α-dichlorodiphenylmethane and a catalytic amount of ferric(III) chloride (FeCl₃), followed by reaction with a desired alcohol or amine. rsc.orgresearchgate.net

Direct amidation of esters with amines is another important transformation. While this reaction can be slow, it can be facilitated by catalysts. Niobium(V) oxide (Nb₂O₅) has been shown to be an effective heterogeneous catalyst for the direct amidation of various esters with amines under solvent-free conditions. researchgate.net Alternatively, borate (B1201080) esters such as B(OCH₂CF₃)₃ can mediate the direct coupling of carboxylic acids (generated in situ or otherwise) and amines. nih.gov In a greener approach, direct amidation of certain activated esters with amines has been achieved in water at elevated temperatures without the need for any catalyst. nih.gov

Table 3: Methods for Interconversion of Benzyl Esters to Amides
MethodReagentsConditionsKey FeatureReference
One-Pot Conversion1. α,α-Dichlorodiphenylmethane, FeCl₃ (cat.) 2. Amine, BaseCH₂Cl₂, Room Temp.Proceeds via acid chloride intermediate. rsc.orgresearchgate.net
Heterogeneous CatalysisAmine, Nb₂O₅ (cat.)Solvent-free, 160-180 °CReusable catalyst. researchgate.net
Catalyst-Free AmidationAmineWater, 110 °CGreen, atom-economical. nih.gov

Reactions Involving the Carbamoyl Group

The carbamoyl group (an indole-1-carboxamide) at the N1 position significantly influences the electronic properties of the indole ring. It acts as an electron-withdrawing group, which can affect the regioselectivity of electrophilic substitution reactions. Its own chemical transformation is also of synthetic interest.

The N-carbamoyl linkage is generally a stable amide bond. Its primary role is often as a protecting group for the indole nitrogen, which can be removed under specific conditions. Furthermore, it can function as a directing group in C-H activation reactions. For instance, research has shown that an N-methoxy-1H-indole-1-carboxamide can direct a Rh(III)-catalyzed C-H activation and annulation at the C2 position of the indole ring. acs.org However, other derivatives, including N-benzyl-1H-indole-1-carboxamide, were found to be unreactive under the same conditions, highlighting the subtle electronic and steric requirements for such transformations. acs.org

The cleavage of the indole C2-C3 double bond via oxidation (Witkop oxidation) is a known transformation of the indole core itself, which can be performed in the presence of the N-carbamoyl group. researchgate.net More direct transformations of the carbamoyl group itself typically involve cleavage of the N-C(O) bond to regenerate the N-H indole, which can be achieved under harsh hydrolytic conditions or via specific decarboxylation pathways as discussed below.

Table 4: Influence of N-Carboxamide Group on Indole Reactivity
Reaction TypeObservationSignificanceReference
Rh(III)-Catalyzed C-H ActivationN-methoxy-1-carboxamide acts as a directing group for C2-annulation.Demonstrates the directing group potential of the N-acyl moiety. acs.org
Rh(III)-Catalyzed C-H ActivationN-H, N-methyl, and N-benzyl-1-carboxamides were unreactive.Highlights the specific electronic/steric demands for C-H activation. acs.org

The removal of the carbamoyl group can be envisioned as a decarboxylation reaction, leading to the formation of the N-H indole and carbon dioxide. Mechanistic studies on the decarboxylation of N-arylcarbamates provide insight into this process. The reaction is often pH-dependent and can be subject to general acid catalysis. acs.orgacs.org The proposed mechanism involves the protonation of the carbamate (B1207046), followed by the formation of a transient, zwitterionic carbamic acid species, which then decomposes to the amine (in this case, the indole) and carbon dioxide. acs.orgnih.govdocumentsdelivered.com

Modern synthetic methods have also explored catalytic decarboxylation. For example, a nickel-catalyzed decarboxylation of aryl carbamates has been developed to convert phenols into aromatic amines, with carbon dioxide as the only byproduct. organic-chemistry.org While this specific transformation is a decarboxylative C-O bond cleavage, it demonstrates the feasibility of transition metal-catalyzed decarboxylation of carbamate derivatives. Applying such a strategy to an N-carbamoylindole would constitute a decarboxylative N-C bond cleavage, representing a valuable deprotection strategy.

Table 5: Proposed Mechanistic Steps for Acid-Catalyzed Decarboxylation of N-Carbamoylindole
StepDescriptionIntermediate/Product
1. ProtonationThe carbonyl oxygen of the carbamoyl group is protonated by an acid catalyst.Protonated N-carbamoylindole
2. Nucleophilic AttackA water molecule attacks the carbonyl carbon.Tetrahedral intermediate
3. FragmentationThe C-N bond cleaves to form the indole and a carbamic acid derivative.Indole + Carbamic acid
4. DecompositionThe unstable carbamic acid rapidly decomposes.Carbon dioxide + Amine from the original carbamoyl group

Advanced Spectroscopic and Structural Characterization of Benzyl 1 Carbamoylindole 3 Carboxylate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures. For a molecule such as benzyl (B1604629) 1-carbamoylindole-3-carboxylate, a suite of NMR experiments is employed to ascertain the precise arrangement of atoms and their chemical environments.

High-Resolution ¹H NMR for Proton Environment Analysis

High-resolution proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. In the case of benzyl 1-carbamoylindole-3-carboxylate, the ¹H NMR spectrum can be divided into several distinct regions corresponding to the indole (B1671886) core, the benzyl group, and the carbamoyl (B1232498) moiety.

The protons of the benzyl group also give characteristic signals. The five protons on the phenyl ring of the benzyl group typically appear as a multiplet between 7.3 and 7.4 ppm. rsc.org The two benzylic protons (CH₂) will appear as a singlet further upfield, generally around 5.4 ppm. rsc.org

The protons of the carbamoyl group (-CONH₂) are expected to be observed as a broad singlet in the downfield region of the spectrum, the chemical shift of which can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Indole H2~8.5Singlet
Indole H4-H77.2 - 8.4Multiplets
Benzyl-CH₂~5.4Singlet
Benzyl-Ph7.3 - 7.4Multiplet
Carbamoyl-NH₂Variable (Broad)Singlet

¹³C NMR for Carbon Skeleton and Hybridization States

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. For this compound, the ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule.

The carbonyl carbon of the carboxylate group is expected to be the most downfield signal, typically in the range of 160-170 ppm. The carbonyl carbon of the carbamoyl group will also appear in a similar downfield region. The carbon atoms of the indole ring will resonate in the aromatic region, generally between 110 and 140 ppm. acs.orgclockss.org The C2 and C3a carbons are typically the most downfield of the indole ring carbons, while the C3 carbon, being attached to the carboxylate group, will also be significantly deshielded. The carbon atoms of the benzyl group's phenyl ring will appear in the 127-136 ppm range, with the benzylic carbon (CH₂) resonating further upfield around 51 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Carboxylate C=O160 - 170
Carbamoyl C=O155 - 165
Indole C2~138
Indole C3~118
Indole C3a, C7a125 - 138
Indole C4-C7110 - 125
Benzyl C (ipso)~135
Benzyl C (ortho, meta, para)127 - 129
Benzyl-CH₂~51

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms in a molecule, which is crucial for the complete structural elucidation of complex molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the title compound, COSY would show correlations between the adjacent protons on the indole and benzyl aromatic rings, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbon atoms they are directly attached to. sdsu.edu This is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, correlations from the benzylic protons to the carbons of the benzyl ring and the ester oxygen would confirm the benzyl ester moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net This technique is instrumental in determining the three-dimensional structure and conformation of the molecule. For example, NOESY could reveal spatial proximity between the protons of the benzyl group and certain protons of the indole core.

Solid-State NMR for Crystalline and Amorphous State Characterization

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, including crystalline and amorphous states. bruker.comnih.goveuropeanpharmaceuticalreview.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. mdpi.com

For this compound, ssNMR could be used to:

Characterize different polymorphic forms (different crystal structures of the same compound), which can have different physical properties. nih.gov

Study the conformation of the molecule in the solid state, which may differ from its conformation in solution.

Investigate intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Characterize amorphous content in a crystalline sample. europeanpharmaceuticalreview.com

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly used to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra of solid samples. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction pattern is then used to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined.

Methodology for Crystal Growth and Quality Assessment

The primary challenge in X-ray crystallography is often the growth of high-quality single crystals of sufficient size. jove.comiucr.org Several techniques can be employed for growing crystals of organic compounds like indole derivatives:

Slow Evaporation : A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of well-ordered crystals. mit.edu

Vapor Diffusion : This method involves placing a concentrated solution of the compound in a small, open container within a larger, sealed container that contains a precipitant (a solvent in which the compound is poorly soluble). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystallization. mit.edu

Liquid-Liquid Diffusion : A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. jove.comrochester.edu Crystals form at the interface as the two solvents slowly mix.

Slow Cooling : A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. rochester.edu

The quality of the grown crystals is assessed by visual inspection under a microscope for well-defined faces and the absence of defects. The ultimate test of crystal quality is the diffraction experiment itself, where a well-ordered crystal will produce a sharp and well-resolved diffraction pattern.

Table 3: Common Crystal Growth Techniques

TechniquePrincipleTypical Solvents/Precipitants
Slow EvaporationGradual increase in concentration.Dichloromethane, Ethyl acetate, Methanol (B129727)
Vapor DiffusionSlow diffusion of a precipitant vapor.Solution in THF, precipitant is Hexane
Liquid-Liquid DiffusionSlow mixing of a solvent and an anti-solvent.Solution in Dichloromethane, layered with Hexane
Slow CoolingDecreased solubility at lower temperatures.Toluene (B28343), Ethanol (B145695), Acetonitrile

Elucidation of Bond Lengths, Bond Angles, and Torsional Angles

The precise three-dimensional structure of a molecule is defined by its bond lengths, bond angles, and torsional angles, which are most accurately determined by single-crystal X-ray diffraction. For indole derivatives, the core indole ring system is largely planar. The bond lengths and angles within this bicyclic system are well-established. For instance, in indole-3-carboxylic acid, the C-N bonds in the pyrrole (B145914) ring and the C-C bonds in both the pyrrole and benzene (B151609) rings exhibit lengths that are intermediate between single and double bonds, indicative of aromatic delocalization.

In the case of this compound, key structural parameters would include the bond lengths and angles associated with the benzyl ester and the 1-carbamoyl groups. The C=O bond of the ester is expected to be around 1.20-1.23 Å, while the C-O single bond of the ester linkage would be approximately 1.33-1.36 Å. The geometry around the ester group is expected to be planar.

Table 1: Representative Bond Lengths and Angles for Indole-3-Carboxylate (B1236618) Analogues

This table is populated with typical data from related indole structures for illustrative purposes.

Bond/AngleTypical Value
C=O (ester)1.21 Å
C-O (ester)1.35 Å
C-N (pyrrole ring)1.38 Å
C-C (aromatic)1.39 Å
O-C-C (ester)109°
C-N-C (pyrrole ring)108°

Analysis of Molecular Conformation and Intermolecular Interactions within the Crystal Lattice

The molecular conformation of this compound would be determined by the spatial arrangement of the benzyl and carbamoyl substituents. The relative orientation of these groups is dictated by steric hindrance and the potential for intramolecular hydrogen bonding.

Intermolecular interactions are crucial in dictating the packing of molecules within a crystal lattice. For indole derivatives, a common and significant interaction is hydrogen bonding involving the indole N-H group. iosrjournals.orgnih.gov In the title compound, the N-H of the carbamoyl group and the indole N-H (if not substituted) can act as hydrogen bond donors. The carbonyl oxygens of the ester and carbamoyl groups are potent hydrogen bond acceptors. It is highly probable that these groups would participate in a network of intermolecular hydrogen bonds, potentially forming dimers or extended chains. researchgate.net For example, crystals of indole-3-carboxylic acid feature centrosymmetric hydrogen-bonded dimers formed between the carboxylic acid groups. researchgate.net

Investigation of Polymorphism and Crystallographic Disorder

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites, such as this compound. mdpi.com Different polymorphs can arise from variations in molecular conformation or intermolecular packing, leading to different crystal symmetries and physicochemical properties. researchgate.net The presence of rotatable bonds in the benzyl ester and carbamoyl groups increases the likelihood of conformational polymorphism.

Crystallographic disorder is another feature that could be observed. This can involve the static or dynamic disorder of flexible parts of the molecule, such as the benzyl group, which might adopt multiple orientations within the crystal lattice. acs.org In some indole derivatives, orientational disorder of the entire indole molecule has been observed. acs.org The study of polymorphism is critical as different polymorphs can exhibit distinct properties.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its structure through analysis of its fragmentation patterns. For this compound, the molecular ion peak (M+) would confirm its molecular weight.

The fragmentation pathways under electron ionization (EI) would likely involve characteristic cleavages of the ester and carbamoyl groups. A prominent fragmentation pathway for benzyl esters is the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) cation (C7H7+) at m/z 91, which is often the base peak in the spectrum. thieme-connect.de Another common fragmentation is the McLafferty rearrangement if appropriate gamma-hydrogens are present, though this is less likely for this specific structure. miamioh.edu

Other expected fragmentations would include:

Loss of the entire benzyloxycarbonyl group.

Decarboxylation (loss of CO2) from fragment ions. sci-hub.se

Cleavage of the carbamoyl group, potentially with loss of HNCO.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/zPredicted Fragment Ion
294[M]+ (Molecular Ion)
187[M - C7H7O]+
144[Indole-3-carbonyl]+
116[Indole-3]+ after CO loss
91[C7H7]+ (Tropylium ion)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Probing

Infrared (IR) Spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The carbonyl (C=O) stretching vibrations are particularly diagnostic. The ester carbonyl is expected to absorb in the range of 1720-1740 cm⁻¹, while the amide (carbamoyl) carbonyl would likely appear at a lower wavenumber, around 1680-1700 cm⁻¹. pressbooks.pub

Other important expected IR absorptions include:

N-H stretching: A band or bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the carbamoyl group.

Aromatic C-H stretching: Sharp peaks just above 3000 cm⁻¹.

Aliphatic C-H stretching: Peaks just below 3000 cm⁻¹ from the benzyl CH2 group.

C-O stretching: A strong band in the 1100-1300 cm⁻¹ region for the ester C-O bond. pressbooks.pub

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (Carbamoyl)3200-3400
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch<3000
C=O Stretch (Ester)1720-1740
C=O Stretch (Carbamoyl)1680-1700
C-O Stretch (Ester)1100-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The indole chromophore exhibits characteristic UV absorption bands. Typically, indole and its simple derivatives show two main absorption bands around 220 nm and 280 nm. researchgate.net For indole-3-carboxylic acid, these bands are observed, corresponding to π-π* transitions within the aromatic system. researchgate.net The presence of the benzyl and carbamoyl groups conjugated with the indole system in this compound would be expected to cause slight shifts (either bathochromic or hypsochromic) and changes in the intensity of these absorption maxima. The electronic absorption spectrum of a similar compound, indole-3-acetic acid, shows intense bands at approximately 219 nm and 280 nm. researchgate.net

Computational and Theoretical Studies of Benzyl 1 Carbamoylindole 3 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the electronic structure and geometric parameters of molecules. These computational methods provide insights into molecular orbitals, charge distribution, and spectroscopic properties, which are crucial for understanding the reactivity and interactions of compounds like benzyl (B1604629) 1-carbamoylindole-3-carboxylate.

Application of Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of organic molecules due to its balance of computational cost and accuracy. For indole (B1671886) derivatives, DFT methods, particularly with hybrid functionals like B3LYP, have been successfully employed to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net

In studies of analogous indole-3-carboxylate (B1236618) esters, DFT calculations have been used to optimize the molecular geometry. These calculations typically show that the indole ring is essentially planar. The bond lengths and angles obtained from DFT calculations are generally in good agreement with experimental data from X-ray crystallography, with minor deviations. For instance, in a study on ethyl indole-2-carboxylate (B1230498), the C=O bond length was found to be consistent with a double bond character, while the C2-C10 bond was elongated due to the electron-withdrawing nature of the carboxylic group. ijrar.org

Furthermore, DFT is used to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. For indole derivatives, the HOMO is typically localized over the indole ring, indicating its electron-rich nature and susceptibility to electrophilic attack, while the LUMO is often distributed over the carboxylate or other electron-withdrawing groups.

Table 1: Representative DFT Calculated Properties for Indole-3-Carboxylate Analogues

Property Method/Basis Set Calculated Value Reference Compound
C=O Bond Length B3LYP/6-311++G(d,p) 1.216 Å Ethyl indole-2-carboxylate ijrar.org
C2-C(O) Bond Length B3LYP/6-311++G(d,p) 1.465 Å Ethyl indole-2-carboxylate ijrar.org
HOMO Energy B3LYP/6-311G** -6.2 eV Generic Indole-3-carboxylate researchgate.net
LUMO Energy B3LYP/6-311G** -1.5 eV Generic Indole-3-carboxylate researchgate.net

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. These methods are particularly useful for calculating interaction energies and for systems where electron correlation is significant.

For indole itself, ab initio calculations have been employed to determine its gas-phase basicity and proton affinity with high accuracy. scispace.com In the context of benzyl 1-carbamoylindole-3-carboxylate, high-accuracy ab initio calculations could be used to refine the understanding of intermolecular interactions, such as hydrogen bonding involving the carbamoyl (B1232498) group, which are critical for its crystal packing and biological activity.

Comparative studies on indole-3-carboxylate derivatives have shown that both DFT and ab initio methods can provide results comparable to experimental data for properties like NMR chemical shifts, with DFT often showing a slight edge in accuracy for larger systems when using appropriate basis sets. researchgate.net

Conformational Analysis and Exploration of Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its conformational preferences. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

The rotational freedom around the single bonds, particularly the C-O bond of the ester and the N-C bond of the carbamoyl group, gives rise to multiple possible conformations. The relative energies of these conformers are determined by a delicate balance of steric hindrance and electronic effects. For N-acylindoles, the rotational barrier around the N-acyl bond can be significant, influencing the planarity of the system and the accessibility of the nitrogen lone pair. nih.gov

Computational methods are used to map the potential energy surface by systematically rotating the key dihedral angles and calculating the energy at each point. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers to conformational change.

Table 2: Torsional Barriers in Analogous Systems

Bond Molecule Type Computational Method Rotational Barrier (kcal/mol)
N-Acyl N-acylpiperidines Quantum Mechanics up to 3.2

While specific data for this compound is not available, studies on related N-acylpiperidines show that the axial orientation of a substituent can be favored due to pseudoallylic strain, with a significant energy difference of up to 3.2 kcal/mol. nih.gov This highlights the importance of subtle electronic and steric effects in determining conformational preferences.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the transition states and intermediates that are often difficult to observe experimentally.

Characterization of Transition States and Reaction Intermediates

For reactions involving indole derivatives, such as N-acylation or C-H functionalization, computational methods can be used to locate the transition state structures. nih.govacs.org The transition state is a first-order saddle point on the potential energy surface, and its geometry provides crucial insights into the bond-making and bond-breaking processes. For instance, in a proposed mechanism for the N-acylation of indoles, a base-promoted deprotonation of the indole nitrogen is the initial step, forming an indole anion intermediate. This is followed by a nucleophilic substitution reaction. beilstein-journals.org

Similarly, in the decarboxylation of indole-3-carboxylic acids, a Hammett study suggested a build-up of positive charge on the indole ring in the transition state. researchgate.net Computational modeling could further elucidate the structure of this transition state and the role of the solvent in stabilizing it.

Calculation of Activation Barriers and Reaction Pathways

Once the reactants, intermediates, transition states, and products have been optimized, the activation energy (the energy difference between the reactants and the transition state) can be calculated. The activation energy is a key determinant of the reaction rate. francis-press.com

For complex reactions, computational studies can map out the entire reaction pathway, comparing the energies of different possible routes to determine the most favorable mechanism. For example, in the direct bromination of substituted indoles, a linear correlation was observed between the electron-withdrawing power of the substituent and the Gibbs free energy barrier of the rate-determining step. researchgate.net This demonstrates how computational chemistry can be used to understand and predict the effect of substituents on reactivity.

In the context of this compound, computational modeling could be applied to investigate various reactions, such as the hydrolysis of the ester or carbamoyl group, or electrophilic substitution on the indole ring. By calculating the activation barriers for these potential reactions, it would be possible to predict the compound's stability and reactivity under different conditions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Comparison with Experimental Data

Computational chemistry provides powerful tools to predict the spectroscopic properties of a molecule, which can then be used to corroborate or interpret experimental data. Density Functional Theory (DFT) is a widely used method for such predictions due to its balance of accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of NMR chemical shifts are crucial for confirming the molecular structure. The process involves optimizing the geometry of this compound using a DFT method (such as B3LYP) with an appropriate basis set (e.g., 6-311++G(d,p)). Following optimization, the Gauge-Independent Atomic Orbital (GIAO) method is typically employed to calculate the isotropic magnetic shielding constants for each nucleus (¹H and ¹³C). These shielding constants are then converted to chemical shifts (δ) by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts would be presented in a tabular format for direct comparison with experimental NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Indole NH Value -
Carbamoyl NH₂ Value -
Indole Ring CH Values Values
Benzyl Ring CH Values Values
Benzyl CH₂ Value Value
Carboxylate C=O - Value

Note: The table above is illustrative. Actual values would be generated from specific computational outputs.

Vibrational Frequencies: Theoretical vibrational analysis can aid in the assignment of bands observed in infrared (IR) and Raman spectroscopy. After geometric optimization, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates. These calculations yield a set of normal modes and their corresponding frequencies. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

The predicted frequencies, along with their intensities and the description of the vibrational modes (e.g., C=O stretch, N-H bend), would be tabulated.

Table 2: Predicted Vibrational Frequencies for this compound (Hypothetical Data)

Vibrational Mode Predicted Frequency (cm⁻¹) (Scaled) Predicted IR Intensity
N-H Stretch (Indole) Value Value
N-H Stretch (Carbamoyl) Values Values
C-H Stretch (Aromatic) Values Values
C=O Stretch (Carboxylate) Value Value
C=O Stretch (Carbamoyl) Value Value

Note: This table is a representation of how the data would be presented. Specific values require dedicated computational studies.

Charge Distribution and Frontier Molecular Orbital Analysis

Charge Distribution: Understanding the charge distribution within this compound is essential for predicting its reactivity and intermolecular interactions. Methods such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis can be used to calculate the partial atomic charges. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. It is anticipated that the oxygen atoms of the carboxylate and carbamoyl groups, as well as the nitrogen atom of the indole ring, would be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the NH and NH₂ groups would exhibit positive potential.

Frontier Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system, while the LUMO would likely be distributed over the carbonyl groups and the aromatic rings. The analysis would involve visualizing the spatial distribution of these orbitals and calculating their energy levels.

Table 3: Frontier Molecular Orbital Properties of this compound (Hypothetical Data)

Parameter Energy (eV)
HOMO Energy Value
LUMO Energy Value

Note: The values in this table are placeholders and would be determined through quantum chemical calculations.

This detailed computational analysis would provide a comprehensive understanding of the structural, spectroscopic, and electronic properties of this compound, guiding further experimental research and application development.

Structure Reactivity Relationships and Rational Design Principles for Indole Carbamate Carboxylate Systems

Influence of Substituents on the Indole (B1671886) Nucleus Reactivity and Selectivity

The indole nucleus is an electron-rich aromatic system, with the highest electron density typically at the C-3 position, making it susceptible to electrophilic attack. quora.com However, the introduction of substituents at the N-1 and C-3 positions significantly modulates this inherent reactivity.

Both the N-1 carbamoyl (B1232498) and C-3 ester groups are electron-withdrawing in nature, which has a profound impact on the electronic distribution within the indole ring. The lone pair of electrons on the indole nitrogen, which is typically delocalized into the ring system contributing to its high nucleophilicity, is partially drawn into the adjacent carbamoyl group through resonance. This delocalization reduces the electron-donating capacity of the nitrogen atom towards the indole ring.

Similarly, the carboxylate group at the C-3 position further deactivates the pyrrole (B145914) ring towards electrophilic substitution. The C-3 position, normally the most nucleophilic site, becomes significantly less reactive due to the electron-withdrawing resonance and inductive effects of the ester functionality. This combined deactivation by both the N-1 carbamoyl and C-3 ester groups makes the indole nucleus less susceptible to traditional electrophilic aromatic substitution reactions. However, this electronic modification can be harnessed to direct other types of reactions. For instance, the presence of a carbonyl group at C-3 can act as a directing group in transition-metal-catalyzed C-H functionalization reactions, facilitating substitution at the C-2 or C-4 positions. nih.gov

The N-1 carbamoyl group, particularly N-alkoxycarbamoyl groups, can also serve as a directing group in C-H activation/annulation reactions, guiding the reaction to specific positions on the indole nucleus. mdpi.com While the N-1 carbamoyl group is electron-withdrawing, it can still influence the regioselectivity of reactions by coordinating with a metal catalyst.

SubstituentPositionElectronic EffectImpact on Indole Reactivity
CarbamoylN-1Electron-withdrawing (Resonance and Inductive)Reduces electron density of the pyrrole ring, decreases nucleophilicity of N-1 and C-3. Can act as a directing group in certain reactions.
Carboxylate (Ester)C-3Electron-withdrawing (Resonance and Inductive)Strongly deactivates the C-3 position towards electrophilic attack. Can serve as a directing group for functionalization at other positions.

The benzyl (B1604629) group attached to the N-1 carbamoyl moiety introduces significant steric bulk around the nitrogen atom. This steric hindrance can influence the approach of reagents to the indole nucleus, thereby affecting the regioselectivity of reactions. For instance, in reactions where the N-1 position might be a potential site of attack, the bulky benzyl group can shield it, favoring reactions at other accessible positions.

In C-H functionalization reactions, the steric bulk of N-substituents can play a crucial role in directing the reaction to a specific C-H bond. For example, a bulky group at N-1 can favor functionalization at the C-7 position by blocking the more accessible C-2 position. While the benzyl group in "benzyl 1-carbamoylindole-3-carboxylate" is attached to the carbamoyl nitrogen and not directly to the indole nitrogen, its conformational flexibility can still exert steric influence on the peri-position (C-7) and the C-2 position of the indole ring.

Furthermore, the presence of substituents on the benzene (B151609) ring of the indole nucleus can also impart steric effects. For example, substituents at the C-4 or C-7 positions can hinder the approach of reagents to the pyrrole ring, while substituents at C-5 and C-6 generally have a less pronounced steric impact on reactions involving the pyrrole moiety. acs.org In copper-mediated C-H sulfonylation of indoles, it has been observed that substituents at the C-5 position can decrease reactivity due to steric hindrance that may impede C-H activation. acs.org

Substituent/MoietyPositionSteric EffectPotential Influence on Reaction Outcome
BenzylN-1 (on carbamoyl)Moderate to significant bulkCan influence regioselectivity by sterically hindering approach to N-1 and potentially C-2 and C-7 positions.
Generic SubstituentC-4 or C-7HighCan block access to the pyrrole ring, influencing the regioselectivity of reactions.
Generic SubstituentC-5 or C-6LowGenerally has a minimal steric impact on reactions at the pyrrole ring.

Stereochemical Control in Synthetic Pathways Leading to Analogues

Achieving stereochemical control in the synthesis of analogues of "this compound" is crucial for exploring their potential biological activities. This can be accomplished through various asymmetric synthesis strategies. Chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, are often employed to induce enantioselectivity in reactions involving the indole nucleus. acs.orgrsc.org

For instance, the catalytic asymmetric Friedel-Crafts reaction of indoles is a powerful method for creating a stereocenter at the C-3 position. nih.gov However, given that the C-3 position in the target compound is already functionalized, strategies for introducing chirality would likely focus on reactions at other positions or on the substituents themselves.

Asymmetric dearomatization of the indole ring is another elegant strategy to generate chiral indoline (B122111) scaffolds with multiple stereocenters. rsc.org This can be achieved through catalytic enantioselective reduction of 3H-indoles or by reacting indoles with electrophiles in the presence of a chiral catalyst. acs.orgrsc.org

Furthermore, if the benzyl moiety or the ester group were to be replaced with a prochiral substituent, stereoselective transformations of these groups could be envisioned. For example, asymmetric hydrogenation of a styryl group replacing the benzyl group could introduce a chiral center.

Rational Design Strategies for Modifying Chemical Properties and Stability

Rational design principles can be applied to modify the chemical properties and stability of "this compound". The carbamate (B1207046) functionality, while generally stable, can be susceptible to hydrolysis. nih.gov The stability of the carbamate can be modulated by altering the electronic properties of the benzyl group. Electron-donating groups on the phenyl ring of the benzyl moiety would increase the electron density on the oxygen atom, potentially making the carbamate more stable towards hydrolysis. Conversely, electron-withdrawing groups would decrease stability.

Rational design can also be employed to fine-tune the reactivity of the molecule for specific synthetic transformations. For example, if a subsequent reaction requires a more nucleophilic indole core, the N-1 carbamoyl group could be replaced with a less electron-withdrawing protecting group, or the C-3 ester could be temporarily reduced to an alcohol.

Correlation between Structural Features and Synthetic Accessibility of Related Compounds

The synthetic accessibility of analogues of "this compound" is highly dependent on their structural features. The core indole-3-carboxylate (B1236618) scaffold is readily accessible through various established synthetic methods, such as the Fischer indole synthesis followed by carboxylation or direct synthesis from appropriate precursors.

The introduction of the N-1 carbamoyl group can be achieved by reacting the N-H of the indole-3-carboxylate with an appropriate carbamoylating agent, such as benzyl chloroformate, in the presence of a base. The availability of a wide range of substituted benzyl chloroformates and other isocyanates allows for the synthesis of a diverse library of N-1 carbamoyl analogues.

However, the synthesis of analogues with substitution patterns that are not favored by the inherent reactivity of the indole nucleus can be more challenging. For example, the direct introduction of substituents at the C-4, C-5, C-6, or C-7 positions of the pre-formed indole-carbamate-carboxylate system can be difficult due to the deactivating effect of the existing substituents. In such cases, a more convergent synthetic strategy would be required, where the desired substituents are introduced on the starting materials prior to the indole ring formation.

The presence of sterically demanding groups can also impact synthetic accessibility by lowering reaction yields or requiring more forcing reaction conditions. Therefore, a careful consideration of both electronic and steric factors is essential when designing synthetic routes to novel analogues of "this compound".

Mechanistic Investigations of Synthetic Transformations Involving Benzyl 1 Carbamoylindole 3 Carboxylate

Elucidation of Key Intermediates in Reaction Pathways

In related syntheses, researchers often employ techniques such as spectroscopy (NMR, IR, Mass Spectrometry) to identify and characterize transient species. For instance, in the formation of similar heterocyclic structures, intermediates like charged complexes or unstable adducts are often proposed and investigated.

Detailed Kinetic Studies of Reaction Rates and Orders

Kinetic studies are crucial for understanding reaction mechanisms. By monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration), researchers can determine the rate law for a reaction. This information helps to elucidate the number of molecules participating in the rate-determining step of the reaction.

Role of Catalysis in Directing Chemo-, Regio-, and Stereoselectivity

Catalysis plays a pivotal role in modern organic synthesis. For reactions involving indole (B1671886) scaffolds, various transition metal catalysts (e.g., palladium, nickel, copper) are often used to control the outcome of the reaction. Mechanistic studies in these cases focus on understanding the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. The choice of ligands on the metal center is often critical in determining the selectivity of the transformation.

Integration of Computational and Experimental Data for Mechanistic Validation

Computational chemistry, using methods such as Density Functional Theory (DFT), has become an indispensable tool for validating proposed reaction mechanisms. Theoretical calculations can provide insights into the energies of transition states and intermediates, helping to discern the most likely reaction pathway. When combined with experimental data, a more complete and robust understanding of the mechanism can be achieved.

Advanced Applications in Organic Synthesis

Benzyl (B1604629) 1-Carbamoylindole-3-Carboxylate as a Versatile Synthetic Building Block

There is no available literature demonstrating the application of benzyl 1-carbamoylindole-3-carboxylate as a versatile building block in organic synthesis.

Precursor in the Multi-Step Synthesis of Complex Organic Molecules

No documented multi-step syntheses of complex organic molecules utilize this compound as a starting material or key intermediate.

Utility in the Construction of Diverse Heterocyclic Compound Libraries

Research on the use of this compound for the construction of diverse heterocyclic compound libraries has not been published.

Strategies for Further Functionalization and Diversification of the Indole (B1671886), Carbamoyl (B1232498), and Carboxylate Moieties

While general strategies exist for the functionalization of indole, carbamoyl, and carboxylate groups, there are no specific studies detailing these transformations on the this compound molecule. The unique electronic and steric interplay of these three groups on the indole ring would necessitate dedicated studies to determine viable synthetic strategies, which are not currently available.

Role in the Development of New Synthetic Methodologies and Reagents

There is no evidence in the scientific literature of this compound being used in the development of new synthetic methodologies or as a novel reagent.

Q & A

Q. What are the recommended methods for synthesizing benzyl 1-carbamoylindole-3-carboxylate under laboratory conditions?

Synthesis typically involves multi-step organic reactions, such as carbamate formation via the reaction of indole derivatives with benzyl chloroformate under anhydrous conditions. A similar procedure involves adding diketene and triethylamine to a solution of indole precursors in acetone, followed by controlled stirring (e.g., 17 hours at room temperature) and purification via column chromatography. Critical steps include maintaining anhydrous conditions and monitoring reaction progress using TLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Use ¹H/¹³C NMR to confirm functional groups (e.g., carbamate NH at δ 8.5-9.5 ppm) and FT-IR for carbamate C=O stretching (1700–1750 cm⁻¹). LC-MS or high-resolution mass spectrometry (HRMS) validates molecular weight. For structural ambiguity, X-ray crystallography with SHELXL refinement provides definitive confirmation .

Q. What safety protocols should be followed when handling this compound?

Adhere to GHS guidelines: wear PPE (nitrile gloves, goggles, lab coats), ensure fume hood ventilation, and avoid inhalation/skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and consult safety data sheets (SDS) for emergency measures. Store in sealed containers under inert gas (N₂/Ar) at -20°C .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing this compound?

Contradictory signals may arise from tautomerism or impurities. Employ heteronuclear correlation spectroscopy (HSQC, HMBC) to confirm connectivity. For unresolved cases, X-ray crystallography using SHELXL refines bond lengths/angles, while computational NMR prediction tools (e.g., DFT calculations) validate experimental shifts .

Q. What methodologies optimize reaction yield in enzyme-catalyzed systems for this compound?

Optimize parameters like enzyme concentration (e.g., 5–10 mg/mL), solvent polarity (log P < 2), and temperature (25–40°C) using time-course experiments. Kinetic modeling (e.g., Michaelis-Menten) identifies rate-limiting steps, while ANOVA evaluates variable significance. Similar approaches in benzyl acetate biosynthesis achieved >90% conversion .

Q. How can crystallographic data from SHELX be integrated with visualization tools to analyze stereochemistry?

Refine diffraction data in SHELXL to generate CIF files, then visualize thermal ellipsoids and hydrogen-bonding networks using ORTEP-3. This combined workflow clarifies stereochemical assignments (e.g., R/S configuration) and molecular packing, critical for structure-activity relationship (SAR) studies .

Q. How should researchers statistically validate purity data from HPLC analysis?

Perform triplicate runs and apply Student’s t-test (p < 0.05) to assess precision. Use calibration curves (R² > 0.99) and spike-recovery studies (95–105% recovery) for accuracy. Outliers are identified via Grubbs’ test, ensuring compliance with ICH Q2(R1) guidelines .

Q. What strategies mitigate stability issues during long-term storage?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products are identified via LC-MS/MS. Storage in amber vials under argon at -20°C minimizes hydrolysis/oxidation, as recommended in safety data sheets .

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